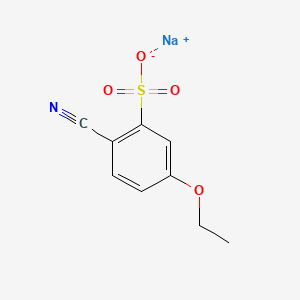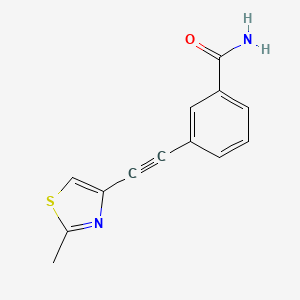
Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester is a chemical compound that belongs to the class of hydrazinecarboxylic acids It is characterized by the presence of a furan ring and a phenylmethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester typically involves the reaction of hydrazinecarboxylic acid with (2-furanylmethylene) and phenylmethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove impurities and achieve the desired level of purity.
化学反応の分析
Types of Reactions
Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the furan ring and the phenylmethyl ester group.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution Reactions: Nucleophilic or electrophilic reagents can be used to substitute functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The furan ring and phenylmethyl ester group play a crucial role in its binding affinity and specificity. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.
類似化合物との比較
Hydrazinecarboxylic acid, (2-furanylmethylene)-, phenylmethyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, (2-furanylmethylene)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different ester group, which may result in different chemical and biological properties.
Hydrazinecarboxylic acid, 2-(2-furanylmethyl)-, 1,1-dimethylethyl ester: Another similar compound with variations in the ester group, leading to potential differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
113906-63-1 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
benzyl N-[(E)-furan-2-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C13H12N2O3/c16-13(15-14-9-12-7-4-8-17-12)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)/b14-9+ |
InChIキー |
LQPJHVJILKEPGH-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N/N=C/C2=CC=CO2 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NN=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


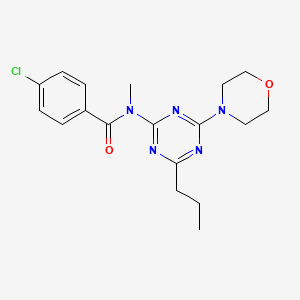


![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
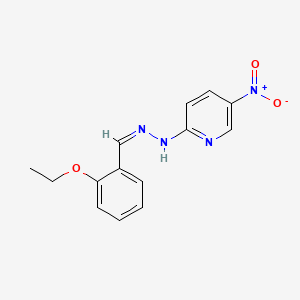



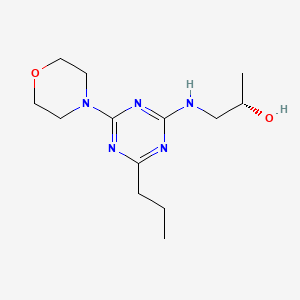
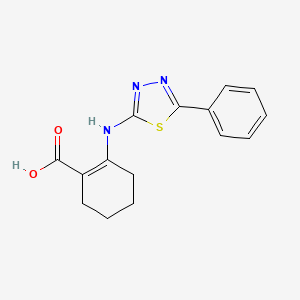
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
